molecular formula C17H14Cl2N2O3S2 B2400109 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 895453-48-2

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide

Cat. No. B2400109
CAS RN: 895453-48-2
M. Wt: 429.33
InChI Key: SXNNLHIKYQKUED-UHFFFAOYSA-N
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Description

Benzothiazoles are a type of heterocyclic compound, which are compounds that contain a ring structure made up of at least two different elements . They have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Benzothiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Molecular Structure Analysis

The thiazole ring in benzothiazoles is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions due to the presence of the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazoles exhibit promising antitumor and cytotoxic properties. Researchers have synthesized various thiazole derivatives and evaluated their effects on cancer cells. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against prostate cancer cells . The compound’s structure plays a crucial role in determining its efficacy against specific tumor types.

Fluorescent Sensors and Photovoltaics

The benzo[c][1,2,5]thiadiazole (BTZ) motif, which includes our compound of interest, has been extensively studied for its electron donor–acceptor (D–A) properties. While it has been explored in photovoltaics and as fluorescent sensors, its potential as a visible-light organophotocatalyst remains an intriguing avenue for further investigation .

Antifungal Activity

Thiazole derivatives have shown promise as antifungal agents. Researchers synthesized compounds like 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides and screened them for antifungal activity. These derivatives may offer new options for combating fungal infections .

Novel Drug Development

Our compound’s unique structure makes it a valuable starting point for designing novel drugs. Researchers have explored N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides. These derivatives could potentially serve as antineoplastic agents or other therapeutic interventions .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on the specific compound and its biological activity. For example, some benzothiazole derivatives have been found to have anti-inflammatory properties and can inhibit COX-1 and COX-2 enzymes .

properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3S2/c1-10-2-4-11(5-3-10)26(23,24)9-8-14(22)20-17-21-15-12(18)6-7-13(19)16(15)25-17/h2-7H,8-9H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNNLHIKYQKUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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